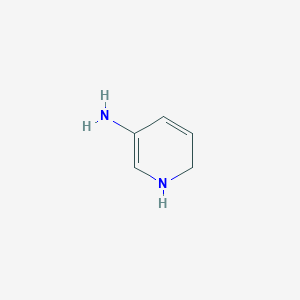

1,2-Dihydropyridin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2 |

|---|---|

Molecular Weight |

96.13 g/mol |

IUPAC Name |

1,2-dihydropyridin-5-amine |

InChI |

InChI=1S/C5H8N2/c6-5-2-1-3-7-4-5/h1-2,4,7H,3,6H2 |

InChI Key |

SWGVOYYOUNNVQM-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(=CN1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dihydropyridin 5 Amine and Its Derivatives

Conventional Synthetic Routes to 1,2-Dihydropyridines

Conventional methods for synthesizing the 1,2-dihydropyridine core often rely on the reduction of pyridinium (B92312) species or cyclization strategies. These foundational techniques have been refined over the years to improve yields and regioselectivity.

Reduction-Based Strategies for Pyridine (B92270) Ring Derivatization

The reduction of pyridine and its derivatives is a direct method for accessing dihydropyridine (B1217469) structures. The regioselectivity of the reduction, yielding either 1,2- or 1,4-dihydropyridines, is highly dependent on the reaction conditions and the nature of the substituents on the pyridine ring.

One of the earliest reported methods involves the treatment of a mixture of pyridine and sodium borohydride (B1222165) with methyl chloroformate. rsc.org This reaction, when conducted in tetrahydrofuran (B95107) (THF) at 0°C, produces a mixture of N-carbomethoxy-1,2- and 1,4-dihydropyridines, with the 1,4-isomer comprising 35-40% of the mixture. rsc.org The presence of substituents on the pyridine ring can influence the regioselectivity. For instance, the reduction of pyridinium salts with substituents at the 4-position has been shown to favor the formation of 1,2-dihydropyridines. nih.gov

A significant advancement in this area is the selective Fowler reduction of in situ-generated pyridinium salts, which provides a route to 1,2-dihydropyridines. mdpi.com This method is a key step in a two-step protocol for producing enantioenriched 3-substituted piperidines. mdpi.com Furthermore, hydrogenation of 3,5-disubstituted pyridines has been shown to yield 1,2-dihydropyridines. rsc.org

The choice of reducing agent and reaction conditions plays a crucial role. For example, the use of sodium borohydride is a common strategy. rsc.org More advanced methods involve catalytic hydroboration. A rhodium catalyst has been used for the 1,2-hydroboration of pyridines with pinacolborane, leading to N-boryl-1,2-dihydropyridine in high yields. acs.org This reaction is regioselective for 3-substituted pyridines, yielding the corresponding 3-substituted N-boryl-1,2-dihydropyridines. acs.org Similarly, an air-stable half-sandwich nickel(II) complex has been developed for the catalytic 1,2-hydroboration of pyridines. nih.gov

Multicomponent Reaction Approaches (MCRs) to Dihydropyridine Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules in a single step from three or more starting materials. frontiersin.org The Hantzsch dihydropyridine synthesis is a classic example, though it typically yields 1,4-dihydropyridines. rsc.org However, variations of MCRs have been developed to favor the formation of 1,2-dihydropyridine isomers.

One such approach involves a one-pot reaction of an acetophenone, an aldehyde, and ammonium (B1175870) acetate (B1210297) with ethyl cyanoacetate (B8463686) or malononitrile (B47326) to synthesize 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their 2-imino counterparts, respectively. nih.gov Another MCR strategy for producing unsymmetrical 1,2-dihydropyridines utilizes a modified Hantzsch reaction. nih.gov This method uses heterogenized phosphotungstic acid on alumina (B75360) as a catalyst and has been shown to produce 1,2-dihydropyridines in high yields when using aromatic aldehydes. nih.gov

A formal [1+2+1+2]-cycloaddition reaction under Lewis-acid catalysis provides a novel route to dihydropyridines from methoxyvinylmethylketone, various amines, and aldehydes. researchgate.net This highlights the flexibility of MCRs in constructing the dihydropyridine ring system through different cycloaddition pathways.

Cyclization Reactions for 1,2-Dihydropyridine Core Formation

Cyclization reactions represent a fundamental strategy for constructing the 1,2-dihydropyridine core. rsc.org These methods often involve the formation of a key intermediate that undergoes a ring-closing reaction.

One notable example is the thermal cyclization of hydroxamic acid esters. rsc.org This process involves the reaction of a hydroxamic acid ester with 5-bromopenta-1,3-diene, followed by deprotection and acylation to form hydroxamic acid derivatives. These derivatives, upon heating, cyclize to yield 1,2-dihydropyridines as the sole isolable products. rsc.org

Another approach is the [3+3] cycloaddition reaction between vinylogous amides and α,β-unsaturated iminium ions, which directly furnishes 1,2-dihydropyridines. rsc.org This method has been developed into intramolecular and stereoselective versions, expanding its utility. rsc.org Furthermore, a cascade aza-Wittig/6π-electrocyclization reaction has been reported for the synthesis of 1,6-dihydropyridines, which can be related to 1,2-dihydropyridine synthesis. acs.org

A rhodium-catalyzed C-H alkenylation/electrocyclization/aromatization sequence starting from α,β-unsaturated imines and alkynes proceeds through dihydropyridine intermediates to form highly substituted pyridines. nih.gov This method showcases the power of transition metal catalysis in facilitating complex cyclization cascades.

Advanced and Stereoselective Synthesis of 1,2-Dihydropyridin-5-amine Analogs

The development of advanced synthetic methods has enabled the stereoselective synthesis of 1,2-dihydropyridine derivatives, which is crucial for their application in medicinal chemistry. These methods often employ chiral auxiliaries, organocatalysts, or metal catalysts to control the stereochemical outcome of the reaction.

Asymmetric Synthesis and Chiral Induction in 1,2-Dihydropyridine Formation

The asymmetric synthesis of 1,2-dihydropyridines often involves the use of chiral auxiliaries or catalysts to induce stereoselectivity. One strategy involves the reaction of an N-acyl pyridinium salt, derived from a chiral chloroformate, with Grignard reagents. rsc.org This approach yields chiral 2-substituted-1,2-dihydropyridines with high diastereomeric excess. rsc.org

Another method for asymmetric synthesis involves the in-situ generation of a chiral salt from 4-methoxy-3-(triisopropylsilyl)pyridine (B161981) and a chiral chloroformate, which then reacts with a Grignard reagent to produce tetrahydropyridones with high diastereoselectivity. rsc.org These can be further transformed into chiral 1,2-dihydropyridines.

A modular organocatalytic Mannich/Wittig/cycloisomerization sequence provides a flexible route to chiral 1,2-dihydropyridines from N-Boc aldimines, aldehydes, and phosphoranes using a chiral amine catalyst. nih.gov This method allows for the synthesis of enantioenriched 2-substituted, 2,3- or 2,6-cis-disubstituted, and 2,3,6-cis-trisubstituted piperidines via the chiral 1,2-dihydropyridine intermediates. nih.gov

Organocatalytic and Metal-Catalyzed Syntheses of Dihydropyridines

Both organocatalysis and metal catalysis have emerged as powerful tools for the synthesis of dihydropyridines, offering mild reaction conditions and high levels of stereocontrol. strath.ac.uknih.gov

Organocatalytic approaches often mimic biological systems, using small organic molecules to catalyze reactions. nih.gov For instance, chiral Brønsted acids have been used as catalysts in asymmetric Biginelli reactions to produce dihydropyrimidinones with high enantiomeric excesses. mdpi.com While not directly forming this compound, these principles can be applied to related syntheses. A modular organocatalytic sequence involving a Mannich/Wittig/cycloisomerization pathway has been successfully employed for the synthesis of chiral 1,2-dihydropyridines. nih.gov

Metal-catalyzed reactions offer a broad scope for dihydropyridine synthesis. Platinum(II) has been shown to catalyze the conversion of N-acyl substrates to 1,2-dihydropyridines. rsc.org Indium-catalyzed reactions of vinyloxiranes with aldimines also lead to the formation of stable 1,2-dihydropyridines. rsc.org The development of alkali metal dihydropyridine chemistry has expanded the range of available catalysts, with lithium dihydropyridines (LiDHPs) being used in the catalytic dehydrogenative cyclization of diamine boranes and hydroboration of carbonyls. strath.ac.uk A rhodium-catalyzed hydroboration of pyridines provides a regioselective route to 1,2-dihydropyridines. acs.org

Domino and Cascade Reaction Sequences for Structural Complexity

Domino and cascade reactions, which involve multiple bond-forming transformations in a single synthetic operation without isolating intermediates, are powerful tools for rapidly building molecular complexity. wikipedia.org These strategies are particularly effective for constructing the substituted 1,2-dihydropyridine core.

Another sophisticated approach involves a gold-catalyzed intermolecular cascade amination of a diyne-ene substrate. nih.govnih.gov This formal [3+2+1] cycloaddition combines an amine with the diyne-ene, proceeding through a cascade of nucleophilic additions to construct the 1,2-dihydropyridine skeleton. nih.govnih.gov This method is distinguished by its high efficiency, excellent stereoselectivity, and the novel bond-forming strategy, which provides access to highly functionalized products that would be difficult to obtain through traditional routes. nih.gov The use of a silver co-catalyst was found to be crucial for promoting a key double bond isomerization step, leading to the stable 1,2-dihydropyridine product in good yields (up to 95%) and with excellent enantioselectivity (up to 99% e.e.). nih.govnih.gov

Four-component reactions (4CR) also exemplify the power of cascade sequences. A one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their 2-imino analogs has been developed by reacting an acetophenone, an aldehyde, and ammonium acetate with either ethyl cyanoacetate or malononitrile. nih.govnih.gov This multicomponent strategy efficiently generates multiple C-C and C-N bonds in a single step, yielding structurally complex dihydropyridine derivatives. nih.govnih.gov

Table 1: Examples of Domino/Cascade Reactions for 1,2-Dihydropyridine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Organocatalytic Mannich/Wittig/ Cycloisomerization | N-Boc aldimines, Aldehydes, Phosphoranes | Chiral amine (e.g., Proline-derived) | Modular, high enantioselectivity, waste recycling. | nih.govnih.gov |

| Gold-Catalyzed Cascade Amination | Diyne-ene, Amines | Gold catalyst with Silver co-catalyst | Formal [3+2+1] approach, excellent stereoselectivity. | nih.govnih.gov |

| Four-Component Reaction | Acetophenone, Aldehyde, Ammonium acetate, Ethyl cyanoacetate/Malononitrile | Ethanol, Reflux | One-pot synthesis of highly substituted 2-oxo/2-imino-1,2-dihydropyridines. | nih.govnih.gov |

Green Chemistry Principles in 1,2-Dihydropyridine Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of 1,2-dihydropyridines has benefited significantly from such approaches, particularly through microwave-assisted synthesis and the use of environmentally benign solvent systems.

Microwave-Assisted Synthesis

Microwave (MW) irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including dihydropyridines. nih.gov

For instance, a modified Hantzsch condensation for synthesizing fused 1,4-dihydropyridines was carried out under microwave irradiation, reducing the reaction time to just 10 minutes. tubitak.gov.tr In another example, the synthesis of 1,4-dihydropyridines using lanthanum oxide as a catalyst under solvent-free microwave conditions was achieved in 40-80 seconds with excellent yields (90-98%). nih.gov While these examples focus on the 1,4-isomer, the principles are directly applicable to 1,2-dihydropyridine synthesis. The rapid and efficient heating provided by microwaves can accelerate reaction rates and often allows for solvent-free conditions, further enhancing the green credentials of the synthesis. nih.govmdpi.com Reports on other heterocycles, such as benzimidazoles, show that microwave assistance can increase yields from 61% to over 99% while cutting reaction times from hours to minutes. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Heterocycle | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Fused 1,4-Dihydropyridines | Conventional Heating | 4 hours | N/A | nih.gov |

| Microwave Irradiation | 10 minutes | Excellent | ||

| 1,2-Disubstituted Benzimidazoles | Conventional Heating (60 °C) | 60 minutes | 61.4% | mdpi.com |

| Microwave Irradiation (150 °C) | 5 minutes | 99.9% | ||

| Poly-functionalized 2-quinolinones | Conventional Heating | 4 hours | N/A | nih.gov |

| Microwave Irradiation | 10 seconds | 33-45% |

Solvent-Free and Environmentally Benign Protocols

Eliminating volatile and toxic organic solvents is a cornerstone of green chemistry. Solvent-free (neat) reactions and the use of water as a solvent are highly effective strategies for achieving this goal.

The Hantzsch reaction, a classic multicomponent reaction for synthesizing dihydropyridines, has been adapted to be significantly more environmentally friendly. One approach involves a one-pot, solvent-free synthesis of 1,2-dihydropyridine derivatives at room temperature. nih.gov This method utilizes a reusable heterogeneous catalyst (phosphotungstic acid on alumina), which can be easily recovered and reused for up to eight cycles without significant loss of activity. nih.gov The protocol is not only environmentally benign but also produces high yields (>75%) in a relatively short time (2-3.5 hours). nih.gov Other solvent-free Hantzsch syntheses have been developed using catalysts like salicylic (B10762653) acid or ceric ammonium nitrate, demonstrating the broad applicability of this green approach. figshare.comroyalsocietypublishing.org Mechanochemical methods, such as ball milling, also offer a solvent-free alternative for conducting organic transformations, including the synthesis of N-heteroarenes. acs.org

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An "on-water" protocol for the Hantzsch synthesis has been developed, which proceeds efficiently without any catalyst. nih.gov The reaction between various aldehydes, ethyl acetoacetate, and ammonium acetate in water provides good yields of dihydropyridines. nih.gov Studies comparing different solvents confirmed that water was the best medium for this transformation in terms of yield and product purity. nih.gov These protocols highlight a significant shift towards more sustainable and safer methods for the synthesis of the dihydropyridine scaffold.

Reactivity and Chemical Transformations of 1,2 Dihydropyridin 5 Amine Derivatives

Aromatization Pathways and Mechanisms

The conversion of dihydropyridines to their corresponding pyridine (B92270) derivatives is a significant transformation. Hantzsch esters of 1,4-dihydropyridines, for example, can be readily aromatized into their pyridine counterparts using silver(I) oxide (Ag2O) in refluxing acetonitrile, achieving quantitative yields in 0.9 to 4.5 hours. researchgate.net Another effective method for the oxidative aromatization of 1,4-dihydropyridines involves using trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxalane (DHPDMDO) with ammonium (B1175870) bromide (NH4Br) and acetic acid (HOAc) at room temperature in a water/acetonitrile mixture. researchgate.net This process is generally quick and results in good yields. researchgate.net

The mechanism of aromatization can be influenced by several factors, including the solvent and the substituents on the dihydropyridine (B1217469) ring. znaturforsch.com For instance, the oxidation of 1,4-dihydropyridines by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is proposed to proceed via an electron transfer mechanism. znaturforsch.com The rate of this reaction is affected by the solvent, the substituents at the 3, 4, and 5-positions of the ring, and the presence of oxygen. znaturforsch.com In some cases, oxidation of 4-alkyl-substituted dihydropyridines can lead to dealkylation, although this can be suppressed in the presence of a base. researchgate.net

Cycloaddition Reactions of the 1,2-Dihydropyridine System

1,2-Dihydropyridines are valuable dienes in cycloaddition reactions, providing access to a variety of nitrogen-containing polycyclic structures. thieme-connect.comrsc.org

Diels-Alder Reactions and Related Pericyclic Processes

The Diels-Alder reaction of 1,2-dihydropyridines is a well-established method for synthesizing the 2-azabicyclo[2.2.2]octane (isoquinuclidine) ring system, which is a core structure in many natural products and pharmaceuticals. thieme-connect.comthieme-connect.com These reactions typically involve the [4+2] cycloaddition of a 1,2-dihydropyridine with a dienophile. acs.org

Enantioselective versions of this reaction have been developed using chiral catalysts. For instance, a chiral primary ammonium salt can catalyze the Diels-Alder reaction between 1,2-dihydropyridines and α-acyloxyacroleins, yielding optically active isoquinuclidines. rsc.orgrsc.org Similarly, optically active β-amino alcohol organocatalysts have been successfully employed in the reaction of 1,2-dihydropyridines with aldehydes to produce chiral isoquinuclidines with high enantioselectivity. acs.org

The reactivity and stereoselectivity of these Diels-Alder reactions can be influenced by Lewis acids. For example, titanium tetrachloride (TiCl4) has been used to promote the reaction of 1,2-dihydropyridines with N-acryloyl-2,10-camphorsultam, leading to high yields and diastereoselectivity. thieme-connect.com

Formal [2+2] cycloaddition reactions of 5,6-unsubstituted 1,4-dihydropyridines with electron-deficient alkynes have also been observed, leading to the formation of unique 2-azabicyclo[4.2.0]octa-3,7-dienes. nih.gov

Formation of Polycyclic Nitrogen-Containing Frameworks

Beyond the isoquinuclidine skeleton, cycloaddition reactions of dihydropyridines serve as a gateway to more complex polycyclic nitrogen-containing frameworks. The Diels-Alder reaction is a key step in the synthesis of various alkaloids containing the isoquinuclidine motif. thieme-connect.comthieme-connect.comrsc.org

Furthermore, multicomponent reactions involving dihydropyridines can lead to the assembly of diverse heterocyclic systems. For example, a three-component reaction of isoquinolines, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines affords functionalized isoquinolino[1,2-f] rsc.orgrsc.orgnaphthyridines. nih.gov Photochemical reactions of 1,4-dihydropyridine (B1200194) derivatives with maleimides can produce novel tricyclic and tetracyclic nitrogen heterocyclic ring systems through the trapping of diradical intermediates. mdpi.comnih.gov

The introduction of nitrogen atoms into polycyclic aromatic hydrocarbon (PAH) frameworks is another area of interest. Theoretical studies suggest that nitrogen-containing polycyclic aromatic compounds (N-PACs) can be formed in low-temperature environments through mechanisms analogous to PAH growth. nih.gov The synthesis of bowl-shaped N-PACs has also been a focus, with nitrogen-doping used to fine-tune the electronic and structural properties of these molecules. rsc.org

Functional Group Interconversions and Derivatization at the 5-Amine Position

The amine group at the 5-position of the 1,2-dihydropyridine ring offers a versatile handle for further chemical modifications. Standard functional group interconversions can be applied to this primary amine. vanderbilt.eduimperial.ac.uk

For instance, the amine can undergo N-alkylation by reacting with alkyl halides. msu.edu It can also be converted into amides by reacting with acid chlorides or anhydrides. Diazotization, followed by displacement with various nucleophiles, could potentially introduce a range of other functional groups. The amine can also be transformed into other nitrogen-containing functionalities like azides or participate in reductive amination reactions. vanderbilt.edu

The synthesis of various dihydropyrimidine (B8664642) derivatives often involves multicomponent reactions like the Biginelli reaction. nih.govacs.org In the context of 1,2-dihydropyridin-5-amine, the amino group could be incorporated before or after the formation of the dihydropyridine ring. For example, γ-amino β-keto esters, derived from amino acids, can be used in the Hantzsch synthesis to produce substituted 1,4-dihydropyridines, demonstrating the compatibility of the amine functionality with this classic reaction. chemrxiv.org

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by both nucleophilic and electrophilic properties.

The primary amine at the 5-position is a nucleophilic center. The nucleophilicity of amines generally increases with basicity, with primary amines being less nucleophilic than secondary amines but more so than ammonia. masterorganicchemistry.com This amine can react with a variety of electrophiles, such as alkyl halides and carbonyl compounds. msu.edu The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers. The reactivity of this amine group is influenced by the electronic nature of the dihydropyridine ring.

The dihydropyridine ring itself can exhibit nucleophilic character, particularly at the enamine-like double bonds. This is evident in their reactions with electrophiles. Conversely, the dihydropyridine system can also act as an electrophile. For instance, in SNAr reactions of substituted pyridines with secondary amines, the pyridine ring is the electrophilic partner. researchgate.net The presence of electron-withdrawing groups on the ring enhances its electrophilicity. ashp.org The electrophilic index (ω) and nucleophilic index (ω−) can be calculated to quantify the reactivity of electrophiles and nucleophiles, respectively. nih.gov

Isomerization and Rearrangement Processes within the Dihydropyridine Ring

Dihydropyridine systems can undergo various isomerization and rearrangement reactions. A key process is the potential tautomerization between different dihydropyridine isomers, such as 1,2-, 1,4-, and 3,4-dihydropyridines. The relative stability of these isomers is influenced by the substituents on the ring.

Rearrangements of the dihydropyridine ring have been reported, although specific examples for this compound are not extensively detailed in the provided context. However, more general rearrangements are known. For instance, the reaction of 5,6-unsubstituted 1,4-dihydropyridines with dialkyl acetylenedicarboxylates can lead to the formation of 1,3a,4,6a-tetrahydrocyclopenta[b]pyrroles as minor products through a rearrangement process. nih.gov Additionally, the Wolff rearrangement of diazo ketones is a known method for ring contraction, which could be a potential, albeit complex, transformation pathway for derivatives of dihydropyridines. vanderbilt.edu Donohoe and colleagues have reported on the cycloisomerization of chiral δ-amino α,β-unsaturated ketones to yield 1,2-dihydropyridines. nih.gov

Mechanistic Investigations in 1,2 Dihydropyridin 5 Amine Chemistry

Elucidation of Reaction Pathways and Transition States

The formation of the 1,2-dihydropyridine ring can proceed through several distinct reaction pathways, including cascade reactions, cycloadditions, and electrocyclizations. acs.orgrsc.org The specific pathway is often dictated by the nature of the starting materials, catalysts, and reaction conditions.

A common strategy involves the condensation of amines with unsaturated carbonyl compounds. For instance, the Bohlmann-Rahtz pyridine (B92270) synthesis involves the condensation of enamines with ethynylketones, which leads to an aminodiene intermediate. organic-chemistry.org This intermediate subsequently undergoes a heat-induced E/Z isomerization followed by cyclodehydration to yield the pyridine product, implying a dihydropyridine (B1217469) precursor. organic-chemistry.org

Domino or cascade reactions provide an efficient route to highly substituted 1,2-dihydropyridines. One such reported pathway involves a nih.govnih.gov propargyl Claisen rearrangement, followed by isomerization, amine condensation, and a 6π-azaelectrocyclization cascade. acs.org Another approach utilizes the reaction of vinyloxiranes with imines, proceeding through the formation of an (E)-amino-α,β-unsaturated aldehyde, which then isomerizes to the (Z)-isomer before cyclizing to the 1,2-dihydropyridine. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping these reaction pathways and characterizing the associated transition states. For example, in a gold-catalyzed synthesis of dihydropyridines, DFT calculations helped to delineate the pathways for the formation of 1,2- and 1,4-dihydropyridine (B1200194) isomers. acs.org These calculations revealed that the formation of a 1,2-dihydropyridine can proceed through an aza-enyne metathesis followed by a 6π electrocyclization. acs.org The energy barriers for each step, including the transition states for bond formation and cleavage, can be calculated to predict the most likely reaction course. rsc.orgsioc-journal.cn In the photochemical chlorination of pyridine, for instance, DFT at the B3LYP/3-21G* level was used to locate the transition states for substitution at different positions, with Intrinsic Reaction Coordinate (IRC) calculations confirming the pathway from reactants to products via the calculated transition state. sioc-journal.cn

Table 1: Selected Reaction Pathways to 1,2-Dihydropyridines

| Reaction Type | Key Steps | Intermediates | Reference |

|---|---|---|---|

| Vinylogous Imino-Aldol | Formation of (E)-amino-α,β-unsaturated aldehyde → Isomerization to (Z)-isomer → Cyclization → Elimination | (Z)-amino-α,β-unsaturated aldehyde | nih.gov |

| Gold-Catalyzed Cascade | Aza-enyne metathesis → 6π electrocyclization | E-1-azabutadiene | acs.org |

| Rhodium-Catalyzed C-H Activation | C-H activation → Migratory insertion → Reductive elimination/N-O bond cleavage | Five- and seven-membered metallacycles | nih.gov |

| Domino Reaction | nih.govnih.gov Propargyl Claisen rearrangement → Isomerization → Amine condensation → 6π-azaelectrocyclization | Enamine-triene | acs.org |

Identification and Characterization of Reaction Intermediates

The transient nature of reaction intermediates makes their identification and characterization a significant challenge, yet it is essential for a complete mechanistic understanding. Various spectroscopic and analytical techniques have been employed to trap and study these species.

In the synthesis of dihydropyridines, several key intermediates have been proposed and, in some cases, isolated. In a Hantzsch-like reaction producing both 1,4- and 1,2-dihydropyridine derivatives, an aminobutadiene derivative, specifically diethyl 4-((phenylamino)methylene)pent-2-enedioate, was isolated and proposed as a crucial intermediate. rsc.orgjst.go.jp X-ray crystal structure analysis of this intermediate revealed an intramolecular hydrogen bond and a short C-N bond, consistent with an enamine-imine equilibrium. jst.go.jp

Similarly, in reactions analogous to the Bohlmann-Rahtz synthesis, aminodiene intermediates are formed from the initial Michael addition. organic-chemistry.org These intermediates can often be characterized by ¹H-NMR, which helps to establish their stereochemistry before the final cyclodehydration step. organic-chemistry.org In other syntheses, vinylogous amides have been identified as key intermediates through NMR studies. researchgate.net

Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) have enabled the real-time monitoring of reactions. In a study of the Hantzsch synthesis in electrosprayed droplets, reaction intermediates corresponding to those known from bulk solution-phase reactions were observed and their evolution over time was tracked. rsc.org This method allows for the temporal characterization of early-stage and late-stage intermediates as the reaction progresses toward the final dihydropyridine product. rsc.org In gold-catalyzed cascade reactions, intermediates have been monitored using ¹H NMR and ReactIR, confirming their formation and subsequent transformation. nih.gov

Table 2: Characterization of Intermediates in Dihydropyridine Synthesis

| Intermediate Type | Method of Characterization | Key Findings | Reference(s) |

|---|---|---|---|

| Aminobutadiene Derivative | Isolation, ¹H-NMR, X-ray Crystallography | Proposed as key intermediate in Hantzsch-like reaction; exists in enamine-imine equilibrium. | rsc.orgjst.go.jp |

| Aminodiene | ¹H-NMR | Characterized as the product of Michael addition before cyclodehydration. | organic-chemistry.org |

| Vinylogous Amide | Isolation, NMR | Identified as the initial intermediate in a formal [1+2+1+2]-cycloaddition. | researchgate.net |

| Metallacycles | Isolation, X-ray Crystallography | A C-H activated rhodium complex was isolated, confirming the catalytic cycle. | organic-chemistry.orgosti.gov |

| Various Hantzsch Intermediates | On-line ESI-MS | Real-time observation of reaction progress from starting materials to intermediates to product. | rsc.org |

Kinetic Studies and Rate-Limiting Steps in 1,2-Dihydropyridine Formation

Kinetic studies are fundamental to identifying the slowest step in a reaction sequence, known as the rate-limiting or turnover-limiting step. This information is critical for optimizing reaction conditions to improve rates and yields.

In the rhodium-catalyzed synthesis of 2,3-dihydropyridines from unsaturated oximes, kinetic isotope effect (KIE) studies and Hammett analysis were employed to probe the mechanism. nih.gov A large negative ρ value from the Hammett study indicated a buildup of positive charge in the rate-limiting step, while KIE experiments suggested that migratory olefin insertion into the Rh-C bond is the rate-determining step, rather than the initial C-H activation which was found to be reversible. nih.gov In a related study involving a one-pot C-H alkenylation/electrocyclization sequence, kinetic simulations implicated reductive elimination as the rate-limiting step. organic-chemistry.orgosti.gov

For hydride transfer reactions involving dihydropyridine systems, isotope labeling studies have suggested that the hydride transfer itself can be the rate-limiting step, often preceded by a pre-equilibrium deprotonation. nih.gov In the formation of η²-coordinated dihydropyridine-ruthenium(II) complexes, kinetic activation parameters pointed to the adduct formation as the rate-limiting step. researchgate.net

The specific rate-determining step can vary significantly depending on the catalytic system and substrates. For example, in the hydroboration of quinolines to form 1,2-dihydroquinolines, the activated Bpin-pyridine formation process was identified as the rate-determining step. researchgate.net

Table 3: Rate-Limiting Steps in Various Dihydropyridine Syntheses

| Reaction | Proposed Rate-Limiting Step | Method of Determination | Reference(s) |

|---|---|---|---|

| Rh(III)-Catalyzed C-H Activation/Cyclization | Migratory olefin insertion | Kinetic Isotope Effect (KIE), Hammett Study | nih.gov |

| Rh-Catalyzed C-H Alkenylation/Electrocyclization | Reductive elimination | Kinetic simulations (Copasi software) | organic-chemistry.orgosti.gov |

| Hydride Transfer from Dihydropyridine | Hydride Transfer (HT) | Isotope labeling studies | nih.gov |

| Ru(II)-Catalyzed Pyridinium (B92312) Reduction | Adduct formation | Kinetic activation parameters | researchgate.net |

| Potassium-Catalyzed Hydroboration of Quinolines | Activated Bpin-pyridine formation | Mechanistic and kinetic investigation | researchgate.net |

Computational Chemistry and Density Functional Theory (DFT) in Mechanistic Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the mechanisms of complex organic reactions. umk.pl It allows for the detailed study of molecular geometries, reaction energies, and the electronic structure of reactants, intermediates, transition states, and products. sioc-journal.cnbohrium.com

DFT calculations have been widely applied to rationalize the mechanisms and selectivity observed in dihydropyridine synthesis. researchgate.net In a study on the chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives, DFT calculations (at the M062X/def2TZVP//B3LYP-D3/def-SVP level) were used to calculate the reaction energy barriers for the proposed mechanisms. rsc.org The results showed that the energy barriers and the configurations of key intermediates were the determining factors for the observed chemoselectivity. rsc.org

Similarly, in a gold(I)-catalyzed synthesis, DFT was used to explain the role of substituents in directing the reaction toward either pyrazoline or dihydropyridine products. acs.org The calculations showed how electron-donating versus electron-withdrawing groups on the nitrogen substituent influenced whether the reaction proceeded via an "inward" or "outward" ring-opening of an intermediate, ultimately controlling the formation of 1,2- vs. 1,4-dihydropyridines. acs.org The activation free energies for different pathways were computed, clearly identifying the dominant reaction channel. acs.org

Table 4: Application of DFT in Dihydropyridine Mechanistic Studies

| Study Focus | DFT Method/Basis Set | Key Insights Gained | Reference(s) |

|---|---|---|---|

| Chemoselectivity in DHP Synthesis | M062X/def2TZVP//B3LYP-D3/def-SVP | Reaction energy barriers and intermediate configurations determine chemoselectivity between 1,2- and 1,4-DHPs. | rsc.org |

| Au(I)-Catalyzed Synthesis | Not specified | Rationalized the role of substituents in controlling reaction pathways and product configuration (1,2- vs 1,4-DHP). | acs.org |

| Photochemical Chlorination of Pyridine | B3LYP/3-21G* | Identified transition states and calculated activation barriers for different isomers, predicting the major product. | sioc-journal.cn |

| Hydride Transfer Mechanism | High-level ab initio and DFT | Characterized the mechanism as highly asynchronous, between direct hydride transfer and Alder-Ene pathways. | chemrxiv.org |

| Ru(II)-Catalyzed Pyridinium Reduction | Not specified | Investigated the formation of η²-coordinated dihydropyridine complexes and regioselectivity. | researchgate.net |

| Structural and Electronic Properties | B3LYP/6-311++G(d,p) | Validated experimental spectral data and investigated molecular stability and reactivity parameters. | bohrium.comacs.org |

Spectroscopic and Structural Elucidation Methods for 1,2 Dihydropyridin 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,2-dihydropyridin-5-amine derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, provide detailed information about the molecular framework, connectivity, and stereochemistry. sciforum.netipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of hydrogen atoms in the molecule. For this compound derivatives, characteristic signals include the N-H protons of the amine group and the dihydropyridine (B1217469) ring. The amine protons (NH₂) typically appear as a broad signal, with chemical shifts varying from approximately 0.5 to 5.0 ppm, depending on factors like solvent and concentration. libretexts.orglibretexts.org Protons on carbons adjacent to the nitrogen atom are deshielded and resonate in the range of 2.3-3.0 ppm. libretexts.org The olefinic protons of the dihydropyridine ring exhibit characteristic shifts and coupling constants that help define their positions and spatial relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Carbons directly bonded to the amine nitrogen typically appear in the 10-65 ppm region. libretexts.org The sp² hybridized carbons of the C=C double bonds in the dihydropyridine ring resonate further downfield. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ groups. sciforum.netmdpi.com

2D NMR Spectroscopy: For complex structures, 2D NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of adjacent protons within the ring system. scielo.brbas.bg

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons. sciforum.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. sciforum.netmdpi.comscielo.brnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule. nih.gov

Detailed analysis of these NMR spectra, often in combination, allows for the complete and unambiguous structural assignment of novel this compound derivatives. mdpi.comscielo.br

Table 1: General ¹H and ¹³C NMR Chemical Shift Ranges for Dihydropyridine Amine Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amine (R-NH₂) | 0.5 - 5.0 | - |

| CH -N | 2.3 - 3.0 | 10 - 65 |

| Olefinic (C=CH ) | 4.5 - 7.5 | 100 - 150 |

| Aromatic | 6.5 - 8.5 | 110 - 160 |

Note: Ranges are approximate and can vary significantly based on substitution and solvent. libretexts.orglibretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound derivatives, key characteristic absorptions include:

N-H Stretching: Primary amines (R-NH₂) typically show two moderately weak bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org Hydrogen bonding can cause these bands to broaden and shift to lower frequencies. libretexts.org

C-H Stretching: Aliphatic C-H stretches appear just below 3000 cm⁻¹, while aromatic and vinylic C-H stretches are found just above 3000 cm⁻¹.

C=C Stretching: The stretching of the carbon-carbon double bonds within the dihydropyridine ring gives rise to absorptions in the 1600-1680 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is observed around 1590-1650 cm⁻¹. libretexts.org

C-N Stretching: These vibrations for aromatic and aliphatic amines are found in the 1000-1350 cm⁻¹ range. libretexts.org

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. It is particularly useful for observing:

C=C Stretching: The symmetric C=C stretching vibrations of the dihydropyridine ring often produce a strong Raman signal.

C-H Stretching: Aromatic ring and C-H stretching vibrations are typically more pronounced in Raman spectra compared to IR. americanpharmaceuticalreview.com

Differences in the IR and Raman spectra between various synthesized derivatives can confirm the success of a chemical modification. Furthermore, polymorphism, the existence of different crystal forms, can be identified through distinct shifts in peak positions and intensities in the solid-state spectra of both IR and Raman. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibration Type | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (Primary Amine) | Stretch | 3300 - 3500 (two bands) | Weak |

| N-H (Primary Amine) | Bend (Scissoring) | 1590 - 1650 | Variable |

| C=C (Ring) | Stretch | 1600 - 1680 | Strong |

| C-N (Aromatic/Aliphatic) | Stretch | 1000 - 1350 | Variable |

| C-H (Aromatic/Vinylic) | Stretch | > 3000 | Strong |

| C-H (Aliphatic) | Stretch | < 3000 | Strong |

Sources: libretexts.orglibretexts.orgacs.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are particularly valuable for characterizing the photophysical properties of conjugated systems like 1,2-dihydropyridines.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from the ground state to excited states (e.g., π → π* transitions). The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the nature of substituents.

Derivatives of 1,2-dihydropyridine often exhibit multiple absorption bands. One band may appear at shorter wavelengths (e.g., 277-308 nm) attributed to aryl groups, while a longer wavelength absorption (e.g., 389-406 nm) can be assigned to the electronic transitions within the dihydropyridine moiety itself. beilstein-journals.org

Introducing strong electron-donating or electron-withdrawing groups can create a "push-pull" system, leading to a significant bathochromic (red) shift in λ_max, moving absorption into the visible region. acs.orgbohrium.com For example, a 1,2-DHP derivative with a strong donating group showed a significant red shift in absorption to around 420 nm. acs.org

Fluorescence Spectroscopy: After a molecule absorbs light, it can return to the ground state by emitting a photon, a process known as fluorescence.

Many 1,2-dihydropyridine derivatives are fluorescent, with emission maxima (λ_em) that are also highly dependent on the molecular structure. acs.org

These compounds can exhibit large Stokes shifts (the difference between λ_max and λ_em), which is a desirable property for applications in fluorescent imaging to minimize self-absorption. acs.org

The fluorescence quantum yield (Φ_f), a measure of the efficiency of the fluorescence process, can vary widely depending on the substituents and the solvent environment. acs.orgbohrium.com Some derivatives show pronounced solvatochromism, where the absorption and emission maxima shift significantly with changes in solvent polarity. bohrium.com

Table 3: Photophysical Properties of Selected Dihydropyridine Derivatives

| Compound Type | Solvent | λ_max (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |

|---|---|---|---|---|---|

| 1,2-DHP with N-benzylideneamine | Methanol | ~420 | ~600 | ~180 | 0.032–0.125 |

| 1,2-DHP 1h' | Methanol | 448 | 594 | 146 | N/A |

| 1,2-DHP 1h' | Aqueous Buffer (pH 7.4) | >448 | >594 | >146 | 0.007 |

| 1,4-DHP Derivative (DHP-OH) | Aqueous Solution | 369 | 444 | 75 | N/A |

| Styrylpyridone Derivative | Various | 403 - 514 | 479 - 649 | Variable | N/A |

Data compiled from sources: acs.orgbohrium.commdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation patterns.

Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with very high accuracy (often to within a few parts per million), which allows for the confident determination of the elemental composition and molecular formula of a newly synthesized compound. mdpi.com For compounds containing an odd number of nitrogen atoms, such as this compound, the molecular ion peak will have an odd nominal mass according to the nitrogen rule. libretexts.org

Fragmentation Analysis: In the mass spectrometer, molecules are ionized, often by electron impact (EI), which can cause the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information. For aliphatic amines, a dominant fragmentation pathway is α-cleavage , which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process results in a stable, nitrogen-containing cation.

For a generic this compound, α-cleavage at different positions on the ring can lead to specific fragment ions that help confirm the structure. The fragmentation pattern is significantly influenced by the nature and position of substituents on the dihydropyridine ring. arkat-usa.org The study of fragmentation pathways in related structures, such as ketamine analogues, also highlights the prevalence of α-cleavage and subsequent losses of small neutral molecules. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can determine the precise coordinates of each atom in the molecule, as well as how the molecules are arranged in the crystal lattice. butlerov.com

This technique provides unambiguous information on:

Molecular Confirmation: It confirms the atom connectivity and constitution of the synthesized molecule. sciforum.netresearchgate.net

Stereochemistry: It establishes the absolute configuration of chiral centers.

Conformation: It reveals the precise three-dimensional shape of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. butlerov.com

Intermolecular Interactions: It shows how molecules pack together in the crystal, revealing non-covalent interactions such as hydrogen bonding networks, which can be critical to the material's properties. iucr.orgresearchgate.net

For example, single-crystal X-ray analysis has been used to confirm the structures of various new dihydropyridine derivatives, including 6-amino-4-phenyl-2-(dicyanomethylene)-1,2-dihydropyridine and dihydropyridin-4(1H)-ones. sciforum.netnih.gov

Powder X-ray Diffraction (PXRD) is used to characterize polycrystalline materials. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, each of which will produce a unique diffraction pattern characterized by peaks at specific diffraction angles (2θ). google.com

Techniques for Enantiopurity Assessment (e.g., Circular Dichroism, Chiral HPLC)

Many dihydropyridine derivatives are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers). Since enantiomers often have different biological activities, assessing the enantiomeric purity of a sample is critical. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying enantiomers. wikipedia.org The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute at different times. Polysaccharide-based chiral columns are commonly used for the separation of dihydropyridine enantiomers. researchgate.net By comparing the peak areas in the resulting chromatogram, the ratio of the two enantiomers, and thus the enantiomeric excess (ee), can be accurately determined. The mobile phase composition can significantly influence the separation and, in some cases, even reverse the enantiomer elution order. researchgate.net

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

A CD spectrum plots this difference as a function of wavelength. Enantiomers produce spectra that are nearly perfect mirror images of each other. nih.gov

CD spectroscopy can be used to determine the absolute configuration of a chiral center, often by comparing the experimental spectrum to one predicted by theoretical (DFT) calculations. researchgate.net

It can also be used to assess enantiopurity, as the magnitude of the CD signal (the Cotton effect) at a given wavelength is directly proportional to the concentration of the enantiomer and its enantiomeric excess. nih.gov

Together, these chiroptical techniques provide a powerful means to separate, quantify, and assign the absolute configuration of chiral this compound derivatives.

Applications of 1,2 Dihydropyridin 5 Amine and Its Derivatives As Synthetic Intermediates and Building Blocks

Precursors for Diverse Nitrogen-Containing Heterocycles

1,2-Dihydropyridines are reactive synthons that are particularly useful in the synthesis of piperidines and pyridines. nih.gov Their utility stems from their ability to undergo various transformations, such as reduction to form piperidines or oxidation to yield pyridines. nih.gov This reactivity makes them key intermediates in the construction of a multitude of nitrogen-containing heterocyclic scaffolds.

Synthesis of Piperidine (B6355638) Derivatives

1,2-Dihydropyridines are excellent precursors for the synthesis of highly substituted piperidine derivatives. nih.govacs.org The conversion of 1,2-dihydropyridines to piperidines is typically achieved through hydrogenation, often catalyzed by metals like palladium on carbon (Pd/C) or platinum oxide (PtO₂·H₂O). nih.gov This method allows for the facile synthesis of enantioenriched piperidines with one, two, or even three stereocenters, depending on the substitution pattern of the starting dihydropyridine (B1217469). nih.gov

A notable strategy involves the Rh(I)-catalyzed C–H functionalization to generate 1,2-dihydropyridine intermediates, which can then be subjected to protonation and reduction to yield a diverse array of piperidine products. acs.org This sequence is tolerant of various N-substituents, including benzyl, aryl, and branched alkyl groups, and can be used to prepare bicyclic tetrahydropyridines. acs.org The reaction proceeds with high diastereoselectivity, offering a powerful tool for the stereocontrolled synthesis of complex piperidines. acs.org

Table 1: Examples of Piperidine Derivatives from 1,2-Dihydropyridines

| Starting Material Class | Reaction Sequence | Product Class | Key Features |

|---|---|---|---|

| N-Boc protected 1,2-dihydropyridines | Hydrogenation (Pd/C or PtO₂·H₂O) | N-Boc protected piperidines | Access to enantioenriched mono-, di-, and tri-substituted piperidines. nih.gov |

| 1,2-Dihydropyridines from Rh(I)-catalyzed C-H activation | Protonation/Reduction | Substituted tetrahydropyridines (piperidines) | High diastereoselectivity; tolerant of various N-substituents. acs.org |

Construction of Isoquinuclidine Systems

The 1,2-dihydropyridine core is exceptionally well-suited for participating in Diels-Alder reactions, serving as a cyclic aza-diene to construct the 2-azabicyclo[2.2.2]octane ring system, also known as the isoquinuclidine scaffold. nih.govrsc.orgrsc.org This bridged bicyclic amine is a key structural feature in a range of biologically active alkaloid natural products. nih.gov

The normal electron demand Diels-Alder reaction of 1,2-dihydropyridines with various dienophiles is a powerful method for building molecular complexity in a single step. nih.gov The inherent s-cis conformation of the diene system in 1,2-dihydropyridines makes them highly reactive in [4+2] cycloadditions. nih.gov This strategy has been employed in the synthesis of isoquinuclidine intermediates for pharmaceutically important compounds like oseltamivir (B103847). rsc.orgrsc.orgresearchgate.net

Recent advancements have focused on developing catalytic and enantioselective methods for this transformation. Organocatalysts, such as chiral β-amino alcohols, have been shown to effectively catalyze the asymmetric Diels-Alder reaction between 1,2-dihydropyridines and α,β-unsaturated aldehydes, affording chiral isoquinuclidines in high yield and enantioselectivity. researchgate.net

Table 2: Diels-Alder Reactions of 1,2-Dihydropyridines for Isoquinuclidine Synthesis

| 1,2-Dihydropyridine Source | Dienophile | Catalyst/Conditions | Product | Significance |

|---|---|---|---|---|

| Ir(I)-catalyzed reductive activation of β,γ-unsaturated δ-lactams | Various dienophiles | Iridium(I) catalyst | Functionalized isoquinuclidines | Access to complex bridged bicyclic amines. nih.gov |

| In situ generated from glutaraldehyde (B144438) and imines | N-aryl maleimides | Proline-catalyzed Mannich reaction-cyclization/oxidation/reduction sequence | Isoquinuclidines with five contiguous chiral centers | High diastereoselectivity and enantioselectivity. researchgate.net |

| Pre-formed 1,2-dihydropyridines | Acroleins | Chiral β-amino alcohol organocatalyst | Chiral isoquinuclidines | Efficient synthesis of oseltamivir intermediates. researchgate.net |

Formation of Other Fused Heterocyclic Scaffolds

Beyond piperidines and isoquinuclidines, the reactivity of the 1,2-dihydropyridine scaffold can be harnessed to construct other fused heterocyclic systems. For instance, multicomponent reactions involving steroidal ketones, aldehydes, and urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidines fused to a steroid ring A. beilstein-journals.org While this example involves a dihydropyrimidine (B8664642) intermediate, the underlying principles of using a partially saturated six-membered heterocycle as a template for further annulation are relevant.

Similarly, multicomponent reactions involving isatin (B1672199) are a powerful tool for the synthesis of spiro-fused heterocyclic scaffolds. arkat-usa.orgresearchgate.net These reactions often proceed through intermediates that share reactivity patterns with dihydropyridines, highlighting the broader utility of such synthons in constructing complex, polycyclic architectures. The Kozlov–Wang multicomponent reaction, for example, utilizes an imino-Diels–Alder reaction to create ring A-fused pyridines on a steroidal framework. beilstein-journals.org

Role in the Total Synthesis of Complex Natural Products

The utility of 1,2-dihydropyridines as versatile intermediates is prominently showcased in the total synthesis of complex natural products. rsc.orgnih.govresearchgate.net Their ability to provide rapid access to core scaffolds like piperidines and isoquinuclidines makes them invaluable in synthetic strategies. nih.gov

A landmark application is the synthesis of the vinca (B1221190) alkaloid catharanthine. nih.gov A five-step total synthesis was achieved, pivoting on the iridium(I)-catalyzed reductive generation of a reactive dienamine intermediate from a β,γ-unsaturated δ-lactam, which is a conceptual equivalent of a 1,2-dihydropyridine. This intermediate readily undergoes a [4+2] cycloaddition to form the core isoquinuclidine structure of catharanthine. nih.gov

Furthermore, chiral 1,2-dihydropyridone intermediates, derived from starting materials like D-glucal, serve as versatile building blocks for a variety of piperidine alkaloids. researchgate.net These intermediates can be elaborated into complex targets such as (+)-desoxoprosophylline. researchgate.net The synthesis of other natural products, including indolizidine and quinolizidine (B1214090) alkaloids, also leverages dihydropyridine-based strategies. rsc.orgthieme-connect.com

Strategies for Scaffold Diversification and Library Generation

The modular nature of 1,2-dihydropyridine synthesis and their subsequent reactions make them ideal for diversity-oriented synthesis (DOS) and the generation of compound libraries for drug discovery and chemical biology. mdpi.com By systematically varying the components used to construct the 1,2-dihydropyridine ring and the reaction partners in subsequent transformations, vast collections of structurally diverse molecules can be generated from a common scaffold. nih.gov

One powerful strategy involves a build-couple-pair approach, where different building blocks are combined to create a library of linear amines, which are then cyclized to form various macrocycles. mdpi.com A similar combinatorial approach can be applied to the synthesis of isoquinuclidines. By enumerating commercially available amines, α,β-unsaturated carbonyls, and alkynes, a virtual library of over 14 million isoquinuclidines was generated for in silico screening against biological targets. nih.gov

The concept of scaffold diversification is central to modern medicinal chemistry. nih.gov Instead of creating large libraries based on a single scaffold, diversifying the core structures themselves can lead to more effective exploration of chemical space. nih.gov 1,2-Dihydropyridines and their derivatives are excellent starting points for such strategies, as their reactivity allows for transformations into a multitude of different heterocyclic systems. acs.org For example, a library of polyheterocyclic benzopyrans was constructed by transforming a core skeleton using a library-to-library concept, maximizing molecular diversity from the same set of building blocks. acs.org This highlights the power of using versatile intermediates like 1,2-dihydropyridines to generate novel and diverse chemical entities.

Future Research Directions and Unexplored Avenues in 1,2 Dihydropyridin 5 Amine Chemistry

Development of Novel and More Efficient Asymmetric Synthetic Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. For 1,2-dihydropyridin-5-amine derivatives, which can possess stereocenters, the development of robust asymmetric syntheses is a critical and underexplored frontier. Current methods often yield racemic mixtures, limiting their application in stereospecific contexts. Future research should focus on overcoming the inherent challenges of this scaffold, such as its propensity for aromatization and the difficulty in controlling facial selectivity during ring formation or functionalization.

Key avenues for exploration include:

Asymmetric Catalysis : The use of chiral catalysts to control the stereochemical outcome of the ring-forming or reduction step is paramount.

Transition-Metal Catalyzed Hydrogenation : A promising strategy involves the asymmetric hydrogenation of a suitable precursor, such as a 5-aminopyridinium salt. The development of bespoke chiral ligands for metals like Iridium, Rhodium, or Ruthenium could enable highly enantioselective reduction of the C2=N1 or C3=C4 double bond, depending on the substitution pattern of the pyridinium (B92312) precursor.

Organocatalysis : Chiral Brønsted acids or bases could orchestrate the enantioselective cyclization of acyclic precursors. For instance, a chiral phosphoric acid could catalyze a cyclization/condensation cascade, establishing the C2 stereocenter with high fidelity. Similarly, chiral aminocatalysis could be employed in reactions forming the dihydropyridine (B1217469) core.

Chiral Auxiliary-Mediated Synthesis : This classical yet effective approach involves temporarily attaching a chiral auxiliary to the nitrogen atom or an acyclic precursor. The auxiliary would direct a diastereoselective ring-forming reaction, after which it can be cleaved to yield the enantiopure this compound derivative. Research into easily attachable and cleavable auxiliaries that offer high diastereocontrol is needed.

Biocatalysis : The use of enzymes, such as engineered imine reductases (IREDs) or enoate reductases (EREDs), offers a highly selective and sustainable route. These enzymes operate in aqueous media under mild conditions and can deliver exceptionally high enantiomeric excess (e.e.). Future work would involve screening enzyme libraries or employing directed evolution to identify biocatalysts capable of acting on 5-aminopyridine-derived substrates.

The table below compares these potential asymmetric strategies.

| Methodology | Key Principle | Potential Advantages | Anticipated Research Challenges |

|---|---|---|---|

| Transition-Metal Catalysis | Use of a chiral metal-ligand complex to catalyze hydrogenation or cyclization. | High turnover numbers; broad substrate scope; tunable selectivity via ligand design. | Ligand synthesis complexity; catalyst sensitivity to air/moisture; potential for metal contamination in the product. |

| Organocatalysis | Use of small, chiral organic molecules (e.g., chiral acids/bases) to induce asymmetry. | Metal-free; often robust and operationally simple; lower toxicity. | Lower turnover frequencies compared to metals; potential for higher catalyst loadings; substrate scope can be narrow. |

| Chiral Auxiliary | Temporary covalent bonding of a chiral moiety to direct a diastereoselective reaction. | High diastereoselectivity; predictable outcomes; well-established principles. | Requires additional synthetic steps (attachment/removal); atom-inefficient; may require stoichiometric amounts of the auxiliary. |

| Biocatalysis | Use of enzymes (e.g., reductases) to perform stereoselective transformations. | Exceptional selectivity (e.e. >99%); mild, aqueous reaction conditions; sustainable. | Enzyme availability and stability; substrate scope may be limited to natural-like molecules; requires protein engineering for novel substrates. |

Exploration of Catalyst Development for Selective Transformations

The this compound scaffold is rich in functionality, presenting multiple sites for chemical modification: the N1-H secondary amine, the enamine C3=C4 double bond, the C5-NH2 primary amine, and the potentially reactive C6 position. A significant challenge and opportunity lie in developing catalysts that can achieve high chemo- and regioselectivity, targeting one site while leaving others untouched.

Future research should be directed towards:

Selective N-Functionalization : Differentiating between the N1 secondary amine and the C5 primary amine is a classic synthetic problem. Catalytic systems need to be developed that can selectively N-arylate, N-acylate, or N-alkylate one amine over the other. This could be achieved by exploiting the different electronic environments (N1 is part of an enamine system, while C5-NH2 is an arylamine-like group) or by using sterically demanding catalysts that can only access the less hindered primary amine.

Enamine Reactivity Control : The C3=C4 double bond is electron-rich and susceptible to electrophilic attack. Future catalyst development could focus on:

Catalytic Hydrofunctionalization : Developing copper, nickel, or palladium catalysts for the regioselective addition of H-B, H-Si, or H-NR2 bonds across the double bond to install further functionality.

Asymmetric Conjugate Addition : Using chiral catalysts (organocatalysts or metal complexes) to direct the addition of nucleophiles to the C4 position, creating a new stereocenter with high control.

C-H Functionalization : Direct functionalization of the C-H bonds at the C4 or C6 positions represents a highly atom-economical strategy. Research into photoredox or transition-metal catalysts (e.g., Pd, Rh, Ru) capable of activating these specific C-H bonds for cross-coupling or annulation reactions would open up novel pathways to complex molecular architectures.

| Target Site | Desired Transformation | Potential Catalyst Class | Resulting Structure |

|---|---|---|---|

| C5-NH2 (Primary Amine) | Selective N-Arylation | Palladium/Buchwald-Hartwig or Copper/Ullmann systems with bulky ligands. | 5-(Diarylamino)-1,2-dihydropyridine |

| N1-H (Secondary Amine) | Selective N-Acylation | Enzyme-based (e.g., Lipase) or chemoselective organocatalyst. | 1-Acyl-1,2-dihydropyridin-5-amine |

| C3=C4 (Enamine Double Bond) | Asymmetric Hydroboration | Chiral Rhodium or Iridium catalyst with a chiral phosphine (B1218219) ligand. | Chiral 5-aminopiperidin-3-ylboronic ester |

| C6-H (sp2 C-H Bond) | Direct Arylation | Palladium(II) catalyst with a directing group strategy or a photoredox catalyst. | 6-Aryl-1,2-dihydropyridin-5-amine |

Advanced Computational Modeling for Predictive Chemistry and Reactivity

In silico methods are indispensable tools for accelerating chemical research. Applying advanced computational modeling to this compound chemistry can provide deep mechanistic insights, guide experimental design, and predict molecular properties before a single experiment is run.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies :

Reactivity Mapping : Calculating molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui functions can precisely predict the most nucleophilic and electrophilic sites. This can resolve the ambiguity of reactivity between the two nitrogen atoms and the various carbon positions, guiding the development of selective catalysts as described in section 8.2.

Mechanism Elucidation : Modeling the transition states of potential synthetic routes (e.g., asymmetric hydrogenation) can reveal the origins of stereoselectivity and help in the rational design of more effective chiral ligands or organocatalysts. It can also predict reaction barriers, identifying kinetically favored pathways.

Molecular Dynamics (MD) Simulations :

Conformational Analysis : The 1,2-dihydropyridine ring is non-planar and conformationally flexible. MD simulations can explore the accessible conformational space and determine the relative populations of different conformers, which directly impacts reactivity and catalyst binding.

Solvation Effects : Simulating the molecule in different solvents can predict how the solvent environment influences conformational preferences and reaction outcomes, aiding in the selection of optimal reaction media.

Machine Learning (ML) and AI :

Property Prediction : Training ML models on datasets of known dihydropyridine compounds can create tools to predict properties (e.g., redox potential, pKa, spectral data) for novel, unsynthesized derivatives of this compound.

Reaction Outcome Prediction : AI algorithms can be trained to predict the products and yields of reactions involving the dihydropyridine scaffold under various conditions, significantly reducing the experimental matrix required for optimization.

| Computational Method | Specific Application | Key Insight to be Gained |

|---|---|---|

| Density Functional Theory (DFT) | Transition state analysis of asymmetric hydrogenation. | Energy barriers for competing stereochemical pathways; rationalizing enantioselectivity. |

| DFT | Calculation of pKa values for N1-H and C5-NH2. | Prediction of chemoselectivity in acid/base-mediated or proton-coupled reactions. |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate docking. | Identifying key non-covalent interactions that govern stereocontrol in asymmetric catalysis. |

| Machine Learning (ML) | Quantitative Structure-Property Relationship (QSPR) modeling. | Predicting the redox potential of new derivatives based on their substitution patterns. |

Integration of this compound Derivatives into Emerging Chemical Methodologies

To maximize its utility, the this compound scaffold must be integrated into modern, powerful synthetic paradigms. Its unique electronic and structural features make it an ideal candidate for several cutting-edge fields.

Photoredox Catalysis : Dihydropyridines are well-known as potent organic reductants (e.g., Hantzsch esters). The this compound core could serve a dual role:

As a Tunable Reductant : The C5-amine group can be modified to tune the redox potential of the dihydropyridine ring, creating a library of bespoke organocatalytic reductants for photoredox cycles.

As a Substrate : The electron-rich enamine is an excellent substrate for oxidative quenching of an excited-state photocatalyst. This would generate a radical cation intermediate, opening pathways for novel radical-based C-C and C-X bond-forming reactions.

Flow Chemistry : The potential instability of 1,2-dihydropyridines makes them ideal candidates for flow synthesis.

Electrosynthesis : The redox-active nature of the dihydropyridine core makes it suitable for electrochemical transformations. Anodic oxidation could be used to trigger aromatization to the corresponding 5-aminopyridine or to generate radical cations for coupling reactions, avoiding the use of chemical oxidants. Conversely, cathodic reduction of precursors could offer a reagent-free method for synthesis.

Bioconjugation Chemistry : The primary amine at the C5 position serves as a versatile chemical handle. Future research could explore the use of this compound derivatives as novel building blocks for creating chemical biology probes. For example, it could be conjugated to biomolecules, with the dihydropyridine core acting as a latent fluorophore (becoming fluorescent upon oxidation) or as a trigger for controlled release mechanisms.

Sustainable and Circular Chemistry for 1,2-Dihydropyridine Synthesis and Utilization

Applying the principles of green and circular chemistry to the lifecycle of this compound is essential for long-term viability and environmental stewardship.

Green Synthetic Routes :

Atom Economy : Future synthetic designs should prioritize reactions with high atom economy, such as cycloadditions or condensation reactions that minimize the formation of stoichiometric byproducts.

Renewable Feedstocks : Research should explore synthetic pathways that begin from biomass-derived platform chemicals. For example, investigating routes from furfural (B47365) or other bio-based C5 building blocks to construct the pyridine (B92270) ring.

Benign Solvents : A systematic study to replace traditional volatile organic solvents with greener alternatives like water, ethanol, 2-methyl-THF, or supercritical fluids is necessary.

Catalyst Recyclability : To improve sustainability, the catalysts developed for the synthesis and functionalization of this compound should be designed for recovery and reuse. This involves developing heterogeneous catalysts (e.g., metals on a solid support) or immobilizing homogeneous catalysts on polymers, which can be easily separated from the reaction mixture by filtration.

Circular Economy Principles :

Chemical Upcycling : Instead of being treated as waste, spent or used this compound derivatives could be chemically transformed into other valuable products. For instance, controlled oxidation could convert the scaffold into highly valuable substituted pyridines, while complete reduction could yield functionalized piperidines. This creates a value chain where the core structure is repurposed rather than discarded.

Design for Degradability : For applications where environmental release is a possibility, derivatives could be designed with specific functional groups (e.g., esters) that are susceptible to chemical or biological hydrolysis, breaking the molecule down into benign, smaller components.

| Green Chemistry Principle | Specific Application in 1,2-Dihydropyridine Chemistry | Expected Sustainability Benefit |

|---|---|---|

| Prevention | Designing catalytic cycles that minimize byproduct formation. | Reduction of chemical waste at the source. |

| Atom Economy | Prioritizing [4+2] cycloaddition routes over multi-step linear syntheses. | Maximizing the incorporation of reactant atoms into the final product. |

| Use of Renewable Feedstocks | Developing synthetic routes starting from bio-derived furfural. | Reducing reliance on petrochemical starting materials. |

| Catalysis | Replacing stoichiometric metal hydride reductants with catalytic hydrogenation. | Drastic reduction in inorganic waste and improved process safety. |

| Design for Degradation | Incorporating hydrolyzable ester groups into derivatives. | Enhanced biodegradability and reduced environmental persistence. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.